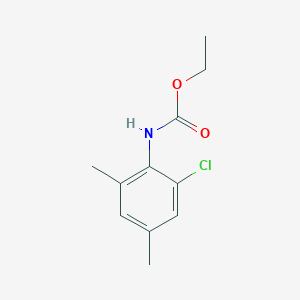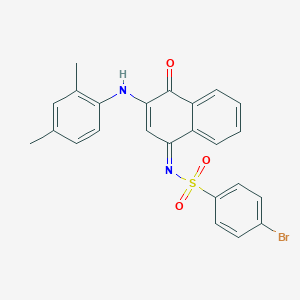
Ethyl 2-chloro-4,6-dimethylphenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-4,6-dimethylphenylcarbamate, also known as carbaryl, is a widely used insecticide that is used to control pests in agriculture, forestry, and home gardens. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is known for its broad-spectrum activity against a wide range of insects and its ability to persist in the environment for several weeks.
作用机制
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects
Carbaryl has been found to have a range of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes, alter the levels of certain neurotransmitters, and disrupt the normal functioning of the nervous system. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been found to have toxic effects on non-target organisms, such as birds and mammals.
实验室实验的优点和局限性
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. It is also easy to apply and can be used in a variety of formulations. However, one of the limitations of Ethyl 2-chloro-4,6-dimethylphenylcarbamate is that it can have toxic effects on non-target organisms, which can affect the results of experiments.
未来方向
There are several future directions for research on Ethyl 2-chloro-4,6-dimethylphenylcarbamate. One area of research is focused on developing new formulations of this compound that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of research is focused on developing new insecticides that are more effective and have fewer negative impacts on the environment. Finally, there is a need for more research on the long-term effects of this compound exposure on human health.
合成方法
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to form ethyl 2-chloro-4,6-dimethylphenylcarbamate. This chemical reaction is known as the Bhopal process and is widely used in the production of carbamate insecticides.
科学研究应用
Carbaryl has been extensively studied in scientific research for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, mites, and beetles. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been studied for its potential use as a molluscicide to control snails and slugs.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
ethyl N-(2-chloro-4,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)13-10-8(3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3,(H,13,14) |
InChI 键 |
GXWKMPBPRWVARC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
